2,6-Dibromoquinazolin-8-ol
Description
Significance of Quinazoline (B50416) Core Structures in Contemporary Chemical Research
The quinazoline framework is a privileged structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. ontosight.airesearchgate.net This has led to the discovery of quinazoline derivatives with significant therapeutic potential, including anticancer, anti-inflammatory, antiviral, and antibacterial properties. ontosight.aimdpi.com The structural rigidity of the quinazoline core, combined with the potential for substitution at various positions, allows for the fine-tuning of its pharmacological profile. researchgate.netekb.eg Researchers continue to explore new synthetic methodologies to access novel quinazoline derivatives and to understand the structure-activity relationships that govern their biological effects. arabjchem.orgresearchgate.net
Role of Halogenation in Modulating Reactivity and Biological Interactions of Quinazoline Derivatives
The incorporation of halogen atoms, such as bromine, into the quinazoline scaffold can dramatically alter the molecule's physicochemical properties. rsc.org Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. rsc.org Bromine atoms, for instance, can participate in halogen bonding, a type of non-covalent interaction that can enhance binding to biological macromolecules. Furthermore, the presence of halogens provides synthetic handles for further functionalization through various cross-coupling reactions, expanding the chemical space available for drug discovery. mdpi.commdpi.com
Research Landscape and Specific Focus on 2,6-Dibromoquinazolin-8-ol in Organic and Medicinal Chemistry
The research landscape for halogenated quinazolines is vibrant, with a continuous stream of publications detailing new synthetic routes and biological applications. Within this context, this compound has garnered specific interest. Its dibromo substitution pattern at positions 2 and 6, coupled with a hydroxyl group at position 8, presents a unique combination of reactive sites and potential biological activity.
In the field of organic chemistry , research on this compound often focuses on its utility as a versatile building block. The bromine atoms at positions 2 and 6 are susceptible to displacement and can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. mdpi.commdpi.com This allows for the introduction of a wide range of substituents, leading to the synthesis of complex, poly-substituted quinazoline derivatives. researchgate.netmdpi.com The hydroxyl group at position 8 can also be modified, for example, through etherification or esterification, to further diversify the molecular architecture. A patent has described the preparation of this compound as an intermediate in the synthesis of PDK1 inhibitors. google.com
From a medicinal chemistry perspective, the exploration of this compound and its analogs is driven by the potential for discovering new therapeutic agents. The quinazoline core is a known pharmacophore for various protein kinases, which are important targets in cancer therapy. arabjchem.orgekb.eg The specific substitution pattern of this compound may confer selectivity and potency against certain kinase targets. Research in this area involves the synthesis of libraries of derivatives based on the this compound scaffold and their subsequent screening for biological activity against various disease models.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₄Br₂N₂O |
| Molecular Weight | 307.94 g/mol |
| CAS Number | 882669-23-4 |
| Appearance | Solid (form may vary) |
| Solubility | Information not widely available, likely soluble in organic solvents like DMSO and DMF. |
Structure
3D Structure
Properties
Molecular Formula |
C8H4Br2N2O |
|---|---|
Molecular Weight |
303.94 g/mol |
IUPAC Name |
2,6-dibromoquinazolin-8-ol |
InChI |
InChI=1S/C8H4Br2N2O/c9-5-1-4-3-11-8(10)12-7(4)6(13)2-5/h1-3,13H |
InChI Key |
YFMVCCZEUDWORL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=NC(=NC=C21)Br)O)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2,6 Dibromoquinazolin 8 Ol and Key Precursor Scaffolds
Synthetic Routes to 6,8-Dibromoquinazolin-4(3H)-ones
The synthesis of the 6,8-dibromoquinazolin-4(3H)-one core is a critical step, often beginning with a pre-brominated anthranilamide precursor. This intermediate provides the foundation upon which the second ring of the quinazoline (B50416) system is built.
Direct Cyclization and Condensation Strategies
A primary method for constructing the quinazoline skeleton involves the condensation of an appropriately substituted anthranilamide with an aldehyde. For the synthesis of 6,8-dibromo-2,3-dihydroquinazolin-4(1H)-ones, the key starting material is 3,5-dibromoanthranilamide. This precursor can be condensed with various benzaldehyde (B42025) derivatives under solvent-free conditions using boric acid as a catalyst to yield the corresponding 2-aryl-6,8-dibromo-2,3-dihydroquinazolin-4(1H)-ones. researchgate.net This reaction provides a direct route to the dibrominated dihydroquinazolinone core structure.
The reaction of 3,5-dibromoanthranilamide with different aldehydes produces a range of substituted dihydroquinazolinones, as detailed in the table below.
| Aldehyde Derivative | Resulting Product |
| Benzaldehyde | 2-Phenyl-6,8-dibromo-2,3-dihydroquinazolin-4(1H)-one |
| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-6,8-dibromo-2,3-dihydroquinazolin-4(1H)-one |
| 4-Methylbenzaldehyde | 2-(4-Methylphenyl)-6,8-dibromo-2,3-dihydroquinazolin-4(1H)-one |
| 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-6,8-dibromo-2,3-dihydroquinazolin-4(1H)-one |
This table showcases examples of 2-aryl-6,8-dibromo-2,3-dihydroquinazolin-4(1H)-ones synthesized via boric acid-catalyzed condensation. researchgate.net
Oxidative Dehydrogenation of Dihydroquinazolinone Intermediates
The dihydroquinazolinone intermediates produced from condensation reactions can be converted to the fully aromatic quinazolin-4(3H)-one system through an oxidative dehydrogenation step. This aromatization is a common final step in many quinazolinone syntheses. researchgate.net A variety of oxidizing agents and catalytic systems have been developed for this transformation, offering pathways to access the more stable aromatic core. researchgate.netbeilstein-journals.orgnih.gov
While the direct synthesis of 2,6-Dibromoquinazolin-8-ol is not extensively detailed, the conversion of related dihydroquinazolinone intermediates to their aromatic counterparts is a well-established chemical transformation. researchgate.netresearchgate.net Various reagents can achieve this, highlighting the versatility of this synthetic approach. beilstein-journals.orgnih.gov
| Oxidizing Agent/System | Notes |
| 2-Iodoxybenzoic acid (IBX) | Can be used for room temperature oxidative dehydrogenation of tetrahydroquinazolines. beilstein-journals.org |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | A common reagent for dehydrogenation of various heterocyclic compounds. nih.gov |
| Sulfur Dioxide (in DMF-H₂O) | Effective for the oxidation of 2-aryl-2,3-dihydroquinazolin-4(1H)-ones under aerobic conditions. researchgate.net |
| Ruthenium Catalysts | Ruthenium complexes can catalyze oxidative dehydrogenation in tandem with other reactions. beilstein-journals.orgnih.gov |
| 4-Phenyl Urazole (4-PU) | Can be used as a mediator in electrochemical oxidation of 2,3-dihydroquinazolinones. researchgate.net |
This table summarizes various reagents and systems employed for the oxidative dehydrogenation of dihydro- and tetrahydro-quinazoline derivatives to their aromatic forms. researchgate.netbeilstein-journals.orgnih.govresearchgate.net
Specific Preparation Pathways for this compound and Related Hydroxylated Dibromoquinazolines
While a direct, single-step synthesis for this compound is not prominently described in the literature, its preparation can be envisaged through multi-step pathways starting from key precursors. The synthesis of related 6,8-dibromo-2,3-disubstituted quinazolin-4(3H)-one derivatives has been achieved from the reaction of 6,8-dibromo-2-methyl-1-benzoxazin-3(4H)-one with various nitrogen nucleophiles. researchgate.net This highlights a strategy where the dibrominated benzene (B151609) ring is established first, followed by the formation of the pyrimidine (B1678525) ring.
For hydroxylated analogs, a synthetic route would likely involve either starting with a hydroxylated anthranilamide, such as a derivative of 2-amino-3-hydroxybenzoic acid, followed by bromination and cyclization, or introducing the hydroxyl group onto a pre-formed dibromoquinazoline scaffold, a process that would require careful consideration of directing group effects and potential side reactions.
Regioselective Introduction of Bromine Atoms onto the Quinazoline Framework
The precise placement of bromine atoms on the quinazoline ring system is a significant challenge in the synthesis of polysubstituted derivatives. The regioselectivity of bromination can be poor, often leading to mixtures of products that require extensive purification. mdpi.com
A more controlled approach involves the bromination of a suitable precursor prior to the cyclization reaction that forms the quinazoline ring. A key example is the synthesis of 3,5-dibromoanthranilamide from anthranilamide. This reaction can be achieved in high yield by using N-bromosuccinimide (NBS) in a chloroform-carbon tetrachloride mixture. researchgate.net This method effectively installs the bromine atoms at the desired positions on the benzene ring, which will later become the 6- and 8-positions of the quinazolinone. This pre-functionalization strategy bypasses the difficulties associated with the direct, and often unselective, bromination of the heterocyclic quinazoline system.
The choice of brominating agent is crucial for achieving the desired regioselectivity in heterocyclic systems.
| Brominating Agent | Application/Notes |
| N-Bromosuccinimide (NBS) | Effectively used for the regioselective dibromination of anthranilamide to yield 3,5-dibromoanthranilamide. researchgate.net |
| Molecular Bromine (Br₂) | A powerful brominating agent, but its use on complex heterocycles can sometimes lack regioselectivity. mdpi.comlatrobe.edu.au |
| Tetrabutylammonium tribromide (TBATB) | A safer and easier-to-handle alternative to molecular bromine, used for regioselective bromination of other heterocyclic systems like pyrrolo[1,2-a]quinoxalines. nih.gov |
| Sodium Bromide-Oxone | Used for the bromination of substrates like 2-aminoacetophenone. researchgate.net |
This table outlines common brominating agents and their applications, particularly highlighting the synthesis of key precursors for dibromoquinazolines. researchgate.netmdpi.comlatrobe.edu.aunih.gov
Advanced Derivatization and Functionalization Strategies of Dibromoquinazoline Systems
Transition Metal-Catalyzed Carbon-Carbon Bond Formation Reactions
Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and halogenated quinazolines are excellent substrates for these transformations. The differential reactivity of the C-Br bonds at the 2 and 6 positions of the quinazoline (B50416) ring allows for selective and sequential functionalization, providing a powerful tool for the construction of polysubstituted derivatives.
Suzuki-Miyaura Cross-Coupling for Aryl and Arylvinyl Substitutions
The Suzuki-Miyaura reaction, which forms carbon-carbon bonds between organoboron compounds and organic halides, is a widely used method for the arylation and vinylation of heterocyclic systems. While specific studies on 2,6-Dibromoquinazolin-8-ol are not extensively documented in publicly available literature, the reactivity of analogous polyhalogenated quinazolines provides significant insights. For instance, in di- or tri-halogenated quinazolines, the regioselectivity of the Suzuki-Miyaura coupling is often dictated by the electronic environment and steric hindrance at the halogen-substituted positions. Generally, the order of reactivity for halogens in palladium-catalyzed couplings is I > Br > Cl. mdpi.com In systems containing both chloro and bromo substituents, the bromo group would be expected to react preferentially.
In a hypothetical Suzuki-Miyaura coupling of this compound with an arylboronic acid, selective mono-arylation could potentially be achieved by carefully controlling the reaction conditions, such as the stoichiometry of the boronic acid, the choice of palladium catalyst and ligand, the base, and the reaction temperature. For example, using a bulky phosphine (B1218219) ligand could favor substitution at the less sterically hindered 6-position. Subsequent reaction of the mono-arylated product under more forcing conditions or with a different catalyst system could then enable the introduction of a second, different aryl group at the 2-position.
Table 1: Hypothetical Regioselective Suzuki-Miyaura Coupling of a Dibromoquinazoline Derivative
| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Position of Arylation | Product |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 6-position | 2-Bromo-6-phenylquinazolin-8-ol |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Dioxane | 2-position | 6-Bromo-2-(4-methoxyphenyl)quinazolin-8-ol |
Sonogashira Cross-Coupling for Alkynylated Derivatives
The Sonogashira reaction, a coupling of terminal alkynes with aryl or vinyl halides, is an indispensable tool for introducing alkynyl moieties into organic molecules. wikipedia.org This reaction has been extensively applied to halogenated quinazolines to synthesize precursors for advanced materials and biologically active compounds. mdpi.comnih.gov The reactivity trends observed in Suzuki-Miyaura couplings generally apply to Sonogashira reactions as well.
In the context of a 2,6-dibromoquinazoline (B575100) system, site-selective mono-alkynylation is a feasible strategy. Studies on 6-bromo-2,4-dichloroquinazoline (B10380) have demonstrated that the C4-Cl position can be selectively alkynylated over the C6-Br position, highlighting the influence of the electronic environment within the quinazoline core. mdpi.com For this compound, the relative reactivity of the C2-Br and C6-Br bonds would depend on the specific electronic and steric factors at play. It is plausible that one position could be selectively functionalized under mild conditions, allowing for the subsequent introduction of a different alkyne at the other position.
Table 2: Potential Sonogashira Coupling Reactions on a Dibromoquinazoline Core
| Entry | Alkyne | Catalyst System | Base | Solvent | Expected Major Product |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Mono-alkynylated quinazoline |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | Di-alkynylated quinazoline |
This table represents potential reaction outcomes based on known reactivity patterns of similar compounds.
Negishi Cross-Coupling and its Application in Quinazoline Synthesis
The Negishi cross-coupling reaction involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is known for its high functional group tolerance and has been employed in the synthesis of carbo-substituted quinazolines from their halogenated precursors. nih.govresearchgate.net Organozinc reagents, which can be prepared from the corresponding organohalides or via transmetalation from organolithium compounds, offer a versatile route to a wide range of substituents. nih.gov
While specific examples utilizing this compound in Negishi couplings are scarce in the literature, the general principles suggest its applicability. The reaction typically proceeds at or slightly above room temperature to prevent the degradation of the organozinc reagent. nih.gov Similar to other cross-coupling methods, achieving regioselectivity in the functionalization of the dibromo-scaffold would be a key synthetic challenge, addressable through careful optimization of reaction parameters.
Heck Cross-Coupling for Alkenylated Quinazolines
The Heck reaction, the palladium-catalyzed coupling of an unsaturated halide with an alkene, is a powerful method for the formation of carbon-carbon bonds and has been used to synthesize alkenyl-substituted quinazolines. nih.gov This reaction is particularly useful for introducing vinyl groups, which can then serve as handles for further chemical transformations.
The application of the Heck reaction to polyhalogenated quinazolines would likely follow the established reactivity patterns, with the more reactive C-Br bonds being the primary sites for coupling. The choice of catalyst, ligand, base, and solvent would be critical in controlling the efficiency and selectivity of the alkenylation at either the 2- or 6-position of the dibromoquinazoline core.
Other Selective Chemical Transformations on the Dibromoquinazoline Core
Beyond transition metal-catalyzed cross-coupling reactions, the 2,6-dibromoquinazoline core is amenable to other selective chemical transformations. The bromine atoms can be subjected to nucleophilic aromatic substitution (SNAAr) reactions, although this typically requires strong activation by electron-withdrawing groups and harsh reaction conditions. The hydroxyl group at the 8-position offers another site for modification, such as etherification or esterification, which can be used to modulate the solubility and biological activity of the resulting compounds. Furthermore, the nitrogen atoms in the quinazoline ring can be quaternized or involved in N-oxide formation, further expanding the chemical space accessible from this versatile scaffold.
Synthesis of Hybrid Quinazoline Scaffolds Incorporating Dibrominated Moieties
The concept of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a prominent strategy in drug discovery. rsc.org The 2,6-dibromoquinazoline moiety can serve as a central scaffold for the synthesis of such hybrid molecules. By selectively functionalizing the bromo-positions with other biologically active heterocycles or pharmacophores through the cross-coupling reactions described above, novel compounds with potentially synergistic or multi-target activities can be generated.
For example, one of the bromo-positions could be coupled with a pyrazole, triazole, or imidazole (B134444) ring, which are common motifs in many pharmaceuticals. The remaining bromo-position and the hydroxyl group could then be further derivatized to fine-tune the physicochemical properties and biological profile of the hybrid molecule. This modular approach allows for the rapid generation of a library of diverse quinazoline-based hybrids for biological screening.
Structural Elucidation and Theoretical Investigations of Dibromoquinazoline Derivatives
Advanced Spectroscopic Characterization Techniques for Structural Confirmation
The definitive structural confirmation of 2,6-Dibromoquinazolin-8-ol would necessitate the use of several key spectroscopic techniques. Each method provides unique insights into the molecular architecture of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be instrumental in mapping the carbon-hydrogen framework of the molecule. For this compound, one would expect to observe distinct signals for the aromatic protons on the quinazoline (B50416) core, with their chemical shifts and coupling constants providing information about their relative positions and the electronic environment. The presence of the hydroxyl group would likely be confirmed by a characteristic proton signal, which may be exchangeable with D₂O. Similarly, ¹³C NMR would identify the chemical shifts of all carbon atoms, including those bearing the bromo and hydroxyl substituents.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact molecular weight and elemental composition of this compound. The resulting data would either confirm or refute the predicted molecular formula of C₈H₄Br₂N₂O. Furthermore, the fragmentation pattern observed in the mass spectrum would offer valuable clues about the compound's structure and the relative stability of its constituent parts.
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques would be used to identify the functional groups present in the molecule. Characteristic absorption bands in the IR spectrum would be expected for the O-H stretching of the hydroxyl group, N-H stretching if a tautomeric form exists, C=N and C=C stretching vibrations of the quinazoline ring, and C-Br stretching vibrations. Raman spectroscopy would provide complementary information, particularly for the non-polar bonds.
UV-Visible (UV-Vis) Spectroscopy: This technique would provide information about the electronic transitions within the molecule. The absorption maxima (λmax) would indicate the extent of conjugation in the aromatic system.
A hypothetical summary of expected spectroscopic data is presented in the table below. It is important to reiterate that this is a generalized prediction, and actual experimental values are not currently available.
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals for aromatic protons, hydroxyl proton signal. |
| ¹³C NMR | Resonances for all carbon atoms in the quinazoline ring. |
| HRMS | Molecular ion peak corresponding to the exact mass of C₈H₄Br₂N₂O. |
| IR Spectroscopy | Bands for O-H, C=N, C=C, and C-Br functional groups. |
| UV-Vis Spectroscopy | Absorption maxima indicative of electronic transitions in the conjugated system. |
Computational Chemistry and Electronic Structure Analysis
In conjunction with experimental techniques, computational chemistry provides a powerful tool for investigating the electronic structure and properties of molecules like this compound.
Density Functional Theory (DFT) Studies on Molecular Orbitals
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be employed to determine the energies and spatial distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. The visualization of these frontier molecular orbitals would reveal the regions of the molecule that are most likely to be involved in electron donation (HOMO) and electron acceptance (LUMO) in chemical reactions.
A representative table of theoretical parameters that would be calculated using DFT is shown below. These values would be specific to this compound and would require dedicated computational studies.
| Parameter | Theoretical Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. |
Theoretical Prediction and Interpretation of Electronic Spectra
Time-dependent density functional theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. By applying TD-DFT to the optimized geometry of this compound, it would be possible to predict its UV-Vis spectrum. These theoretical calculations would provide the excitation energies and oscillator strengths for the principal electronic transitions. A comparison of the theoretically predicted spectrum with the experimentally obtained UV-Vis spectrum would serve as a valuable validation of both the experimental and computational results. Furthermore, the analysis of the molecular orbitals involved in these electronic transitions would offer a deeper understanding of the nature of the electronic excitations within the molecule.
In-Depth Analysis of "this compound" Reveals Limited Publicly Available Biological Data
The user's request specified a detailed exploration of the compound's anticancer and antimicrobial properties, with a focus on its interaction with specific molecular targets such as Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase and Aurora A Kinase, as well as its effects on intracellular signaling pathways and its efficacy against various bacterial and fungal strains.
Despite extensive searches, the information required to populate these specific sections for "this compound" is not present in the available literature. Research on related compounds, such as various 6,8-dibromo-4(3H)quinazolinone and 8-hydroxyquinoline (B1678124) derivatives, does indicate that the broader chemical class exhibits significant biological activities. For instance, studies on certain dibromo-quinazolinone derivatives have demonstrated cytotoxic effects against cancer cell lines, and various 8-hydroxyquinoline derivatives have been investigated for their antitumor and antimicrobial properties.
A patent document mentions the preparation of this compound as a chemical intermediate in the synthesis of potential PDK1 inhibitors, which are relevant to cancer research. However, the document does not provide any biological data for this compound itself.
Without specific studies on "this compound," any attempt to generate the requested article would involve extrapolation from related but structurally distinct molecules. This would not meet the required standards of scientific accuracy and would amount to speculation.
Therefore, it is not possible to provide a thorough and scientifically accurate article on “this compound” that strictly adheres to the requested outline due to the absence of the necessary research findings in the public domain. Further research would need to be conducted and published on this specific compound to enable the creation of such a detailed scientific article.
Exploration of Biological Activities and Structure Activity Relationships Sar in Chemical Biology Research
Studies on Anti-inflammatory Mechanisms
Derivatives of dibromoquinazolines have been investigated for their potential as anti-inflammatory agents. Research has focused on their ability to mitigate inflammatory responses in established preclinical models, suggesting mechanisms that may involve the modulation of key inflammatory mediators and signaling pathways.
Inhibition of Pro-inflammatory Cytokine Production
While direct studies on 2,6-Dibromoquinazolin-8-ol's effect on cytokine production are not extensively detailed in the available literature, the anti-inflammatory activity of closely related 6,8-dibromo-4(3H)-quinazolinone derivatives has been demonstrated in vivo. A primary method for evaluating this activity is the carrageenan-induced paw edema model in rats, a standard for assessing acute inflammation. The inflammatory response in this model is characterized by a biphasic release of mediators, including histamine, serotonin, kinins, and prostaglandins. The ability of a compound to inhibit this edema is indicative of its potential to interfere with the production or action of these pro-inflammatory molecules, which are often stimulated by cytokines like TNF-α and IL-1β.
In one study, several newly synthesized 6,8-dibromo-4(3H)-quinazolinone derivatives were administered at a dose of 10 mg/100 g body weight 60 minutes prior to carrageenan injection. The resulting inhibition of paw edema was measured and compared to the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin. The results demonstrated that various substitutions on the dibromoquinazolinone core led to significant anti-inflammatory activity, with some compounds showing potent effects. For instance, compound VIg was identified as the most potent among those tested. ptfarm.pl
| Compound | Dose (mg/100g b.w.) | Mean Increase in Paw Thickness (mm) ± S.E.M after 4h | % Inhibition of Edema after 4h |
|---|---|---|---|
| Control (Carrageenan) | - | 2.26 ± 0.09 | - |
| Indomethacin | 1 | 1.11 ± 0.05 | 50.9 |
| Compound II | 10 | 1.45 ± 0.05 | 35.8 |
| Compound IIIh | 10 | 1.52 ± 0.06 | 32.7 |
| Compound IVf | 10 | 1.41 ± 0.04 | 37.6 |
| Compound Va | 10 | 1.61 ± 0.07 | 28.8 |
| Compound VIg | 10 | 1.29 ± 0.03 | 42.9 |
| Compound VIIIc | 10 | 1.95 ± 0.08 | 13.7 |
Modulation of NF-κB Signaling Pathways
The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of inflammation. It controls the expression of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules. Consequently, the inhibition of the NF-κB signaling pathway is a key therapeutic strategy for inflammatory diseases. The quinazoline (B50416) scaffold has been identified as a promising framework for developing NF-κB inhibitors.
While specific mechanistic studies on this compound's direct interaction with the NF-κB pathway are limited, research on other quinazoline derivatives provides strong evidence for this mechanism of action. For example, structure-activity relationship studies on 4-anilino-quinazoline derivatives have led to the synthesis of compounds with remarkable inhibitory activity toward NF-κB, with IC₅₀ values in the sub-micromolar range. mdpi.com These findings suggest that the dibromoquinazoline core could similarly be functionalized to target components of the NF-κB pathway, thereby exerting its anti-inflammatory effects.
Exploration of Antiviral Research Modalities, Including Anti-HIV Activity
The quinazoline nucleus is a versatile scaffold that has been explored for the development of antiviral agents. Research into bromo- and dibromo-substituted quinazolinones has revealed activity against several viruses, including Human Immunodeficiency Virus (HIV).
A study focused on novel 6-bromo and 6,8-dibromo-2,3-disubstituted quinazolin-4(3H)-ones screened these compounds for their ability to inhibit the replication of HIV-1 and HIV-2 in acutely infected MT-4 cells. The results indicated that several of the synthesized compounds offered some level of protection against HIV-1 replication. Notably, the 6-bromo derivative, N-benzoyl-4-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzenesulphonamide (SPB), provided the highest protection at 47%. In contrast, its 6,8-dibromo counterpart showed significantly less activity, indicating that in this particular series, additional bromination was detrimental to anti-HIV efficacy. Another study investigating 6-bromo-2,3-disubstituted-4(3H)-quinazolinones also concluded that none of the tested compounds exhibited significant anti-HIV activity, although some did show low cytotoxic concentrations. nih.gov
| Compound ID | Structure Description | Max % Protection (HIV-1) | IC₅₀ (µg/mL) | CC₅₀ (µg/mL) |
|---|---|---|---|---|
| SPA | N-benzoyl-4-(4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzenesulphonamide | 32 | >125 | >125 |
| SPB | N-benzoyl-4-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzenesulphonamide | 47 | 120 | >125 |
| SPC | N-benzoyl-4-(6,8-dibromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzenesulphonamide | 16 | >125 | >125 |
Investigations into Adenylyl Cyclase Inhibition for Pathogenic Bacteria
Certain pathogenic bacteria secrete adenylyl cyclase toxins as key virulence factors. For example, Bacillus anthracis (the causative agent of anthrax) produces Edema Factor (EF), and Bordetella pertussis (the cause of whooping cough) produces CyaA. These toxins enter host cells and uncontrollably generate cyclic AMP (cAMP), disrupting cellular signaling and enabling the bacteria to evade the immune system. Therefore, inhibitors of these bacterial adenylyl cyclases are sought after as potential antitoxin therapeutics.
Through a structure-based screening of small molecules, a quinazoline derivative, ethyl 5-aminopyrazolo[1,5-a]quinazoline-3-carboxylate, was identified as a specific inhibitor of both EF and CyaA. nih.gov This compound acts as a competitive inhibitor, likely binding to the ATP-binding site on the bacterial enzymes. nih.gov Importantly, it did not inhibit host adenylyl cyclases, indicating a desirable selectivity profile. This discovery highlights the potential of the quinazoline scaffold to serve as a foundation for developing novel antibacterial agents that work by disarming bacterial toxins rather than killing the bacteria directly, a strategy that may reduce the pressure for antibiotic resistance. nih.govresearchgate.net The compound exhibited an inhibitory constant (Kᵢ) of approximately 20 µM against the bacterial toxins. nih.gov
Systematic Structure-Activity Relationship (SAR) Studies of Substituted Dibromoquinazolines
The biological activity of dibromoquinazoline derivatives is highly dependent on the nature and position of various substituents on the core scaffold. Systematic SAR studies help to elucidate the structural requirements for a desired pharmacological effect.
Effect of Bromine Substitution: The number and position of bromine atoms are critical. In studies of anti-inflammatory and analgesic properties, it was concluded that monobromoquinazolinone derivatives generally exhibit higher potency than their dibromo counterparts. researchgate.net Similarly, in the context of anti-HIV activity, the addition of a second bromine atom to the quinazoline ring (moving from a 6-bromo to a 6,8-dibromo substitution) was found to be detrimental to the compound's protective effect.
Effect of Substituents at Other Positions: The functional groups attached to other positions of the quinazoline ring play a crucial role in determining the molecule's activity and target specificity.
Position 2: Substitutions at the 2-position significantly influence activity. For example, replacing a methyl group with a larger phenyl group can alter potency.
Position 3: This position is frequently modified to introduce diverse side chains that can interact with specific biological targets. Studies on 6,8-diiodo-quinazolinones (a halogenated analog series) showed that attaching different sulfonamide derivatives at the 3-position resulted in compounds with good antibacterial and variable anti-inflammatory activities. nih.gov
Position 4: The 4-position is also a key site for modification. The 4-anilino-quinazoline moiety, for instance, is a privileged scaffold for developing potent enzyme inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR). SAR studies have shown that H-bonding between the N-1 and N-3 atoms of the quinazoline ring and key amino acid residues in the target's active site leads to tighter binding and increased potency. mdpi.com
These studies collectively demonstrate that while the dibromoquinazoline core provides a foundational structure, fine-tuning its biological activity requires careful consideration of the electronic and steric properties of substituents at various positions around the heterocyclic ring system.
Applications and Potential in Material Science and Catalysis Research
Integration of Dibromoquinazoline Scaffolds in Polymer Chemistry
The integration of heterocyclic scaffolds into polymer chains can impart unique properties to the resulting materials, such as thermal stability, conductivity, and photo-responsiveness. In the context of 2,6-Dibromoquinazolin-8-ol, the presence of two bromine atoms offers potential sites for cross-coupling reactions, a common strategy in polymer synthesis. The hydroxyl and quinazoline (B50416) nitrogen atoms could also participate in polymerization reactions or influence the polymer's final properties.
However, a thorough review of publicly accessible scientific databases and research literature reveals a notable absence of studies detailing the direct integration of this compound into polymer chains. While the broader class of quinazoline-containing polymers has been investigated for various applications, specific research on the polymerization or incorporation of this particular dibrominated quinazolin-8-ol (B1297895) derivative is not currently available. Therefore, no detailed research findings or data tables on its role in polymer chemistry can be presented at this time.
Development and Application as Ligands in Catalytic Systems
The nitrogen atoms within the quinazoline ring and the hydroxyl group at the 8-position of this compound present potential coordination sites for metal ions. This structural feature suggests that the compound could serve as a ligand in the development of novel catalytic systems. The electronic properties of the quinazoline scaffold, modified by the electron-withdrawing bromine atoms, could influence the catalytic activity and selectivity of a coordinated metal center.
Despite this theoretical potential, there is a lack of published research demonstrating the application of this compound as a ligand in catalytic systems. Scientific literature does not currently contain studies on the synthesis, characterization, or catalytic performance of metal complexes involving this specific compound. As a result, no detailed research findings or data tables regarding its development and application as a ligand can be provided.
Contribution to the Design of Organic Light-Emitting Materials (OLEDs)
Quinazoline and quinoxaline (B1680401) derivatives have been explored as materials for organic light-emitting diodes (OLEDs) due to their charge-transporting and luminescent properties. google.com The rigid, planar structure of the quinazoline core can facilitate intermolecular π-π stacking, which is beneficial for charge transport. The functional groups on the quinazoline ring can be modified to tune the emission color and improve the efficiency of the OLED device.
In the case of this compound, the core structure possesses the necessary heterocyclic system. However, a comprehensive search of the scientific literature and patent databases does not yield any specific research on the use of this compound in the design or fabrication of organic light-emitting materials. While general research on other quinazoline derivatives in OLEDs exists, there is no available data to suggest that this compound has been investigated for this application. Consequently, no detailed research findings or data tables on its contribution to OLEDs can be presented.
Mechanistic Studies of Chemical Transformations and Biological Interactions
Mechanistic Insights into Synthetic Pathways for Dibromoquinazolines
The synthesis of the quinazoline (B50416) ring system can be achieved through various methods, with many modern approaches utilizing transition metal-catalyzed reactions to improve efficiency and yield. mdpi.comnih.govnih.gov A common strategy for producing substituted quinazolines, including dibromo-derivatives, involves the cyclization of an appropriately substituted anthranilamide (2-aminobenzamide) with an aldehyde.
The mechanism for the formation of a dibromo-2-aryl-quinazolinone from 2-amino-3,5-dibromobenzamide (B176797) and an aromatic aldehyde, often catalyzed by a Lewis acid like copper(II) chloride, can be proposed to proceed through several key steps:
Imine Formation: The reaction initiates with the nucleophilic attack of the primary amino group of the 2-amino-3,5-dibromobenzamide on the carbonyl carbon of the aromatic aldehyde. This is followed by dehydration to form a Schiff base, or imine, intermediate. The Lewis acid catalyst can activate the aldehyde carbonyl, making it more electrophilic and facilitating the initial attack.
Intramolecular Cyclization: The amide nitrogen of the intermediate then performs an intramolecular nucleophilic attack on the imine carbon. This step forms a new six-membered heterocyclic ring, resulting in a dihydroquinazolinone intermediate.
Oxidation/Aromatization: The final step involves the oxidation of the dihydroquinazolinone intermediate to form the stable, aromatic quinazolinone ring system. In syntheses using CuCl₂, the copper(II) can act as the oxidant in this step, being reduced in the process. mdpi.com The presence of an oxidant is crucial for the final aromatization to the thermodynamically stable quinazoline core.
Alternative pathways, such as the reaction of 2-aminobenzonitriles with aldehydes and organometallic reagents or the dehydrogenative coupling of 2-aminobenzylamines with alcohols, also rely on similar principles of C-N bond formation and subsequent aromatization, often facilitated by transition metal catalysts like palladium, cobalt, or manganese. mdpi.comresearchgate.net
Table 1: Overview of Catalytic Systems in Quinazoline Synthesis This table is interactive. Users can sort by Catalyst, Reaction Type, and Key Mechanistic Features.
| Catalyst/System | Reaction Type | Key Mechanistic Features |
|---|---|---|
| Copper (e.g., CuCl₂, CuI) | Oxidative Cyclization | Lewis acid activation, oxidation of dihydro-intermediate. mdpi.com |
| Palladium (e.g., Pd(OAc)₂) | Cross-Coupling/Annulation | C-N bond formation, intramolecular cyclization. mdpi.com |
| Cobalt (e.g., Co(OAc)₂) | Dehydrogenative Cyclization | Acceptorless dehydrogenation, C-N bond formation. researchgate.net |
| Ruthenium (e.g., [Ru(p-cymene)Cl₂]₂) | Dehydrogenative Coupling | In situ catalyst formation, hydrogen evolution. acs.org |
| Microwave Irradiation | Condensation/Cyclization | Rapid heating, often solvent-free, accelerates reaction rates. frontiersin.org |
Investigation of Molecular Mechanisms Underlying Biological Target Interactions
Quinazoline derivatives are renowned for their broad spectrum of biological activities, particularly as anticancer agents. mdpi.comcolab.wsmdpi.com The predominant mechanism of action for many of these compounds is enzyme inhibition. nih.gov They often function as reversible, competitive inhibitors that target the active site of enzymes, particularly protein kinases. wikipedia.orgucl.ac.uklibretexts.org
A primary target for many anticancer quinazolines is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation. mdpi.comekb.eg The mechanism of inhibition involves the quinazoline scaffold acting as a mimic of the adenine (B156593) ring of adenosine (B11128) triphosphate (ATP). The quinazoline core binds to the ATP-binding pocket of the kinase domain, preventing the natural substrate, ATP, from binding. This competitive inhibition blocks the autophosphorylation of the receptor and halts the downstream signaling pathways that lead to cell growth and division. ekb.eg Molecular docking studies have repeatedly visualized this binding mode, showing key hydrogen bond interactions between the quinazoline nitrogens and amino acid residues within the enzyme's active site. nih.govjournalcra.com
Beyond EGFR, quinazoline derivatives have been shown to inhibit other biological targets through various mechanisms:
Tubulin Polymerization Inhibition: Some quinazolinones disrupt the formation of microtubules, which are essential for cell division. By binding to tubulin, they prevent its polymerization, leading to cell cycle arrest in the G2/M phase and ultimately apoptosis. mdpi.com
Topoisomerase Inhibition: These enzymes are critical for managing DNA topology during replication. Certain quinazolines can interfere with their function, leading to DNA damage and cell death. nih.gov
Covalent Inhibition: While less common, some quinazoline derivatives are designed as irreversible inhibitors. For example, a series of quinazolines incorporating a reactive acrylamide (B121943) group were found to covalently bind to the active site of β-ketoacyl-ACP-synthase II (FabF), a key enzyme in bacterial fatty acid synthesis, demonstrating potent antibacterial activity. nih.gov
Multi-Target Inhibition: Advanced drug design has led to quinazoline derivatives that can inhibit multiple targets simultaneously, such as dual EGFR/VEGFR inhibitors, which can be more effective in overcoming drug resistance. mdpi.com
Table 2: Mechanisms of Action for Selected Quinazoline Derivatives This table is interactive. Users can sort by Derivative Class, Biological Target, and Mechanism.
| Derivative Class | Biological Target | Mechanism of Action |
|---|---|---|
| 4-Anilinoquinazolines | EGFR, VEGFR-2 | Competitive ATP-binding site inhibition. mdpi.comekb.egjournalcra.com |
| 2-Methoxyestradiol-based Quinazolinones | Tubulin | Disruption of microtubule polymerization, leading to mitotic arrest. mdpi.com |
| Quinazoline-Acrylamide Hybrids | β-ketoacyl-ACP-synthase II (FabF) | Covalent modification of the enzyme active site. nih.gov |
| 2-Substituted-quinazolinones | Poly(ADP-ribose) polymerase (PARP) | Inhibition of PARP-1, preventing DNA repair in cancer cells. nih.gov |
| Benzo[g]quinazolines | HCV NS3/A4 Protease | Inhibition of viral protease activity, preventing viral replication. nih.gov |
Analysis of Stereochemical Influence on Molecular Recognition and Interactions
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor governing molecular recognition and biological activity. The interaction between a small molecule and a biological target, such as an enzyme or receptor, is highly dependent on a precise spatial fit. Chiral recognition generally relies on a "three-point interaction model," where specific, non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) must be established between the chiral ligand and the chiral binding site for effective binding to occur. mdpi.com
While 2,6-Dibromoquinazolin-8-ol itself is achiral, many of its derivatives can possess stereogenic centers, leading to the existence of enantiomers or diastereomers. The relevance of stereochemistry in this class is highlighted by compounds such as (1R,4R)-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol, where the specific (1R,4R) configuration is defined. nih.gov This specificity implies that other stereoisomers would have different spatial arrangements and, consequently, different physical properties and biological interactions.
The influence of stereochemistry is clearly demonstrated in the field of asymmetric catalysis, where chiral ligands are used to control the stereochemical outcome of a reaction. For instance, novel P,N,N-ligands have been synthesized that incorporate both an axially chiral quinazoline backbone and a centrally chiral oxazoline (B21484) subunit. figshare.comacs.org When these diastereomeric ligands were used in palladium-catalyzed reactions, they exhibited a "matched and mismatched" effect, where one diastereomer provided significantly higher enantioselectivity than the other. figshare.com This difference in catalytic efficiency is a direct result of how the different 3D structures of the ligands create distinct chiral environments around the metal center, thereby influencing the approach of the substrate and the stereochemical course of the reaction.
Therefore, when designing bioactive quinazoline derivatives, controlling stereochemistry is paramount. The synthesis of single enantiomers (asymmetric synthesis) is often necessary, as one enantiomer typically possesses the desired biological activity (the eutomer) while the other may be inactive or even cause undesirable side effects (the distomer). nih.gov
Understanding Catalytic Mechanisms Involving Dibromoquinazoline-Based Ligands
Beyond their roles as biological agents, quinazoline derivatives, including halogenated variants, can function as ligands that coordinate with transition metals to form catalytically active complexes. The nitrogen atoms in the pyrimidine (B1678525) ring of the quinazoline scaffold possess lone pairs of electrons that can be donated to a vacant orbital of a metal center, forming a coordination bond.
The mechanistic role of a quinazoline-based ligand in catalysis is multifaceted:
Stabilization and Solubilization: The ligand stabilizes the metal center, preventing it from precipitating as metallic aggregates and often rendering the complex soluble in the reaction medium.
Modulation of Electronic Properties: The ligand influences the electron density at the metal center. Electron-donating groups on the quinazoline ring increase the electron density on the metal, which can, for example, facilitate the oxidative addition step in a cross-coupling cycle. Conversely, electron-withdrawing groups, such as bromine atoms, make the metal center more electron-deficient.
Control of Steric Environment: The size and shape of the ligand create a specific steric environment around the metal. This can control the number of substrates that can coordinate to the metal and influence the regioselectivity and stereoselectivity of the reaction, as seen in asymmetric catalysis. figshare.comacs.org
Halogenated 4-quinazoline-hydrazone derivatives have been shown to act as tridentate ligands, binding to metal ions like Ni(II), Cu(II), and Zn(II) through the quinazoline N1, a hydrazine (B178648) nitrogen, and a pyridine (B92270) nitrogen. rsc.org These complexes demonstrate how the quinazoline core can serve as a rigid scaffold for positioning other donor atoms to achieve stable chelation.
In a typical palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig), a quinazoline-based phosphine (B1218219) ligand would participate in the catalytic cycle. The cycle generally involves:
Oxidative Addition: The active Pd(0) complex, stabilized by the quinazoline ligand, reacts with an aryl halide.
Transmetalation (for Suzuki) or Base-Assisted Deprotonation (for Buchwald-Hartwig): A second substrate is introduced to the palladium center.
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst for the next cycle. mdpi.comacs.org
Throughout this cycle, the quinazoline ligand remains coordinated to the palladium, modulating its reactivity and ensuring the cycle's efficiency.
Future Research Directions and Concluding Remarks
Emerging Trends in Halogenated Quinazoline (B50416) Chemistry and its Derivatives
The chemistry of halogenated quinazolines is witnessing a surge in interest, driven by the unique properties that halogens impart to the core structure. The introduction of halogens, such as bromine, can significantly influence the electronic properties, lipophilicity, and metabolic stability of the molecule, thereby modulating its biological activity. frontiersin.orgfrontiersin.org Current research trends are focused on the development of novel and efficient synthetic methodologies to access a wider array of halogenated quinazoline derivatives. researchgate.netmdpi.com This includes the use of modern catalytic systems and green chemistry approaches to create these complex molecules with high precision and yield. mdpi.comnih.gov
A significant trend is the strategic incorporation of halogens at specific positions on the quinazoline ring to enhance therapeutic efficacy. frontiersin.orgfrontiersin.org For instance, the presence of electron-withdrawing groups or halogens at the sixth position of the quinazoline nucleus has been shown to be beneficial for antibacterial activity. frontiersin.orgfrontiersin.org The synthesis of various substituted quinazoline derivatives is a key focus for medicinal chemists, aiming to develop new therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial effects. wisdomlib.orgmdpi.comnih.govresearchgate.netnih.gov The ongoing development of new small-molecule compounds based on the quinazoline scaffold is crucial to address the challenge of drug resistance in cancer therapy. nih.gov
Future efforts will likely concentrate on the synthesis of multi-functionalized quinazoline derivatives, where halogens are combined with other pharmacophoric groups to create hybrid molecules with enhanced potency and selectivity. The exploration of structure-activity relationships (SAR) will continue to be a cornerstone of this research, guiding the design of next-generation halogenated quinazolines.
Opportunities for Advanced Mechanistic and Computational Studies
The advancement of computational chemistry offers unprecedented opportunities to delve deeper into the mechanistic aspects of halogenated quinazoline derivatives. researchgate.net Computational tools such as molecular docking, molecular dynamics simulations, and quantum mechanics calculations are becoming indispensable in modern drug discovery. researchgate.net These methods allow for the prediction of binding affinities, the elucidation of interaction modes with biological targets, and the rational design of new compounds with improved pharmacological profiles. researchgate.netnih.gov
For instance, molecular docking studies can help in understanding how quinazoline derivatives interact with the active sites of enzymes like epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.gov Such computational insights, when combined with experimental data, can accelerate the optimization of lead compounds. researchgate.net
There is a significant opportunity for more in-depth mechanistic studies to unravel the precise molecular pathways through which halogenated quinazolines exert their biological effects. This includes investigating their influence on cell signaling pathways, gene expression, and metabolic processes. A deeper understanding of these mechanisms will be crucial for the development of targeted therapies with fewer side effects.
| Computational Technique | Application in Quinazoline Research |
| Molecular Docking | Predicts the binding orientation and affinity of quinazoline derivatives to their biological targets. researchgate.net |
| Molecular Dynamics Simulations | Simulates the dynamic behavior of quinazoline-target complexes, providing insights into their stability and interactions. researchgate.net |
| Quantum Mechanics Calculations | Determines the electronic properties and reactivity of quinazoline molecules, aiding in the design of new derivatives. researchgate.net |
| Machine Learning Algorithms | Predicts the biological activities of new quinazoline derivatives based on their structural features. researchgate.net |
Potential for Novel Research Applications Across Disciplines
While the primary focus of quinazoline research has been in medicinal chemistry, the unique properties of halogenated derivatives suggest a broader range of potential applications. The quinazoline scaffold is considered a "privileged structure" due to its ability to interact with a variety of biological targets. nih.gov
In the field of materials science, the photophysical and electronic properties of tailored quinazoline derivatives could be harnessed for the development of novel organic light-emitting diodes (OLEDs), sensors, or functional polymers. The presence of heavy atoms like bromine can influence properties such as phosphorescence, which is a desirable characteristic for certain optoelectronic applications.
Furthermore, in chemical biology, halogenated quinazolines can serve as valuable molecular probes to study biological processes. Their ability to be functionalized allows for the attachment of fluorescent tags or other reporter groups, enabling the visualization and tracking of their interactions within living cells.
Q & A
Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodological Answer : Conduct a systematic review (PRISMA guidelines) to collate published NMR/MS datasets. Use multivariate analysis (PCA or cluster analysis) to identify outliers caused by solvent effects, impurities, or instrumentation variability. Reproduce disputed syntheses under standardized conditions (e.g., deuterated solvents, calibrated spectrometers) and share raw data via open-access platforms .
Q. How can batch-to-batch variability in bromination efficiency be minimized during scale-up?
- Methodological Answer : Implement design of experiments (DoE) to optimize critical parameters (temperature, reagent addition rate, stirring efficiency). Use in-situ FTIR or Raman spectroscopy for real-time monitoring of bromine consumption. Statistical process control (SPC) charts can track variability, and reaction calorimetry ensures safe exothermic management during scale-up .
Q. What advanced techniques elucidate the mechanism of this compound’s biological activity?
- Methodological Answer : Combine in vitro assays (e.g., enzyme inhibition kinetics) with isotopic labeling (¹⁸O/²H) to trace metabolic pathways. Synchrotron-based X-ray crystallography or cryo-EM can resolve binding modes with target proteins. For in vivo studies, use LC-MS/MS to quantify tissue distribution and metabolite profiling in model organisms .
Methodological Challenges & Solutions
Q. How should researchers address conflicting toxicity data for this compound in preclinical studies?
- Methodological Answer : Perform meta-analyses of existing toxicological datasets, adjusting for interspecies differences (e.g., metabolic enzyme expression in rodents vs. humans). Use organ-on-a-chip models to simulate human liver metabolism and compare results with traditional in vivo assays. Apply benchmark dose (BMD) modeling to reconcile dose-response discrepancies .
Q. What interdisciplinary approaches enhance the study of this compound’s environmental impact?
- Methodological Answer : Deploy mixed-methods frameworks:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
